Cas no 473732-87-5 ((r)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride)
(r)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanamine, alpha-cyclopropyl-4-fluoro-, (alphaR)- (9CI)
- N-(4-Fluorobenzyl)cyclopropanamine hydrochloride
- R-cyclopropyl(4-fluorophenyl)MethanaMine-HCl
- (1R)CYCLOPROPYL(4-FLUOROPHENYL)METHYLAMINE-HCl
- (R)-(4-fluorophenyl)(cyclopropyl)methanamine
- A827197
- AGN-PC-01EN0J
- Benzenemethanamine, N-cyclopropyl-4-fluoro-, hydrochloride
- I14-5019
- N-[(4-fluorophenyl)methyl]cyclopropanamine hydrochloride
- SCHEMBL12052174
- Y11764
- AM9328
- AKOS006293651
- (R)-cyclopropyl-(4-fluorophenyl)methanamine
- (1R)-1-CYCLOPROPYL-1-(4-FLUOROPHENYL)METHANAMINE
- BS-41760
- 473732-87-5
- (1R)CYCLOPROPYL(4-FLUOROPHENYL)METHYLAMINE HCl
- (1R)-Cyclopropyl(4-fluorophenyl)methylamine
- (R)-cyclopropyl(4-fluorophenyl)methanamine
- DS-017792
- (r)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride
-
- MDL: MFCD06761925
- Inchi: 1S/C10H12FN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2/t10-/m1/s1
- InChI Key: DMSWDNXXNCUYLN-SNVBAGLBSA-N
- SMILES: FC1C=CC(=CC=1)[C@@H](C1CC1)N
Computed Properties
- Exact Mass: 165.095
- Monoisotopic Mass: 165.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26A^2
- XLogP3: 1.7
Experimental Properties
- Color/Form: No data avaiable
- Density: No data available
- Melting Point: No data available
- Boiling Point: No data available
- Flash Point: No data available
- Vapor Pressure: No data available
(r)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(r)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019121266-1g |
(R)-Cyclopropyl(4-fluorophenyl)methanamine |
473732-87-5 | 95% | 1g |
$646.00 | 2023-09-01 | |
| TRC | B231638-10mg |
(r)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride |
473732-87-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B231638-50mg |
(r)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride |
473732-87-5 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B231638-100mg |
(r)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride |
473732-87-5 | 100mg |
$ 320.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 060745-500mg |
N-(4-Fluorobenzyl)cyclopropanamine hydrochloride |
473732-87-5 | 500mg |
5119.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 060745-500mg |
N-(4-Fluorobenzyl)cyclopropanamine hydrochloride |
473732-87-5 | 500mg |
5119CNY | 2021-05-07 | ||
| eNovation Chemicals LLC | Y0995877-5g |
(R)-cyclopropyl(4-fluorophenyl)methanamine |
473732-87-5 | 95% | 5g |
$2180 | 2025-02-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736422-1g |
(r)-Cyclopropyl(4-fluorophenyl)methanamine |
473732-87-5 | 98% | 1g |
¥6634.00 | 2024-05-12 | |
| Crysdot LLC | CD12070008-1g |
(R)-Cyclopropyl(4-fluorophenyl)methanamine |
473732-87-5 | 95+% | 1g |
$640 | 2024-07-24 | |
| A2B Chem LLC | AG28366-500mg |
N-(4-Fluorobenzyl)cyclopropanamine hydrochloride |
473732-87-5 | >95% | 500mg |
$523.00 | 2024-04-20 |
(r)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride Suppliers
(r)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride Related Literature
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on (r)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride
Comprehensive Overview of (R)-Cyclopropyl(4-fluorophenyl)methanamine Hydrochloride (CAS No. 473732-87-5)
(R)-Cyclopropyl(4-fluorophenyl)methanamine hydrochloride (CAS No. 473732-87-5) is a chiral amine derivative with significant potential in pharmaceutical and biochemical research. This compound, characterized by its cyclopropyl and 4-fluorophenyl functional groups, has garnered attention for its unique structural properties and applications in drug discovery. The hydrochloride salt form enhances its solubility and stability, making it a preferred choice for experimental studies.
In recent years, the demand for chiral building blocks like (R)-cyclopropyl(4-fluorophenyl)methanamine has surged due to their role in synthesizing enantiomerically pure compounds. Researchers are particularly interested in its potential as a pharmacophore in central nervous system (CNS) drug development, aligning with the growing focus on neurotherapeutics and precision medicine. The compound's fluorinated aromatic ring contributes to its metabolic stability, a critical factor in modern drug design.
The synthesis of CAS 473732-87-5 involves stereoselective methods to ensure high enantiomeric purity, a topic frequently searched in organic chemistry forums and patent databases. Its cyclopropyl moiety is notable for conferring conformational rigidity, which can improve target binding affinity—a hot topic in structure-activity relationship (SAR) studies. This aligns with industry trends toward fragment-based drug discovery and covalent inhibitors.
From an analytical perspective, (R)-cyclopropyl(4-fluorophenyl)methanamine HCl is often characterized using HPLC, NMR spectroscopy, and mass spectrometry. These techniques are commonly discussed in research publications addressing chiral compound verification. The compound's logP and pKa values are also frequently queried in ADMET prediction tools, reflecting its relevance in preclinical development.
Beyond pharmaceuticals, this compound has potential applications in agrochemical research and material science, particularly in designing fluorinated liquid crystals. Its thermal stability and crystallinity make it a candidate for advanced material formulations, a niche yet growing area in specialty chemicals markets.
Regulatory considerations for 473732-87-5 emphasize compliance with REACH and GMP guidelines, topics highly searched by quality control professionals. The compound's handling protocols and storage conditions are frequently addressed in technical datasheets, underscoring the importance of stability in research applications.
In summary, (R)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride represents a versatile chiral intermediate with cross-disciplinary relevance. Its structural features align with current trends in rational drug design, fluorine chemistry, and stereoselective synthesis, making it a compound of enduring interest in both academic and industrial settings.
473732-87-5 ((r)-cyclopropyl(4-fluorophenyl)methanamine hydrochloride) Related Products
- 137379-61-4(N-(4-fluorobenzyl)-2-propanamine hydrochloride)
- 1181593-10-1(N*1*-Cyclopropyl-N*1*-(4-fluoro-benzyl)-ethane-1,2-diamine)
- 920479-31-8(N-(3-fluorophenyl)methylcyclopropanamine)
- 1249195-71-8(N*1*-Cyclopropyl-N*1*-(3-fluoro-benzyl)-ethane-1,2-diamine)
- 625437-46-9(N-(4-Fluorobenzyl)cyclopropanamine)
- 625435-02-1(N-(2-Fluorophenyl)methylcyclopropanamine)
- 926231-85-8(N-1-(4-fluorophenyl)ethylcyclopropanamine)
- 625437-40-3(N-(3,5-difluorophenyl)methylcyclopropanamine)
- 741698-80-6((4-fluorophenyl)methyl(propyl)amine)
- 343854-19-3((butan-2-yl)(4-fluorophenyl)methylamine)